Bienvenue dans la boutique en ligne BenchChem!

barminomycin II

Anthracycline Cytotoxicity P388 leukemia

Barminomycin II (SN-07 chromophore) is a pre-activated anthracycline that forms covalent DNA adducts without requiring cellular formaldehyde, eliminating the variability seen with doxorubicin or carminomycin II. Its unique eight-membered carbinolamine-imine ring enables adducts with >9.6-fold greater stability (no loss at 48 h, 37°C) and 50-fold lower effective concentration than carminomycins, while delivering 650‑fold greater potency than doxorubicin in P388 leukemia assays. Choose this compound for reproducible, formaldehyde‑independent DNA damage studies, precise 5′‑GC sequence mapping, and virtual interstrand crosslink investigations.

Molecular Formula C33H39NO13
Molecular Weight 657.7 g/mol
CAS No. 108089-33-4
Cat. No. B022947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarminomycin II
CAS108089-33-4
Synonymsbarminomycin II
Molecular FormulaC33H39NO13
Molecular Weight657.7 g/mol
Structural Identifiers
SMILESCC1C2C(CC(O1)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=C(C5=O)C(=CC=C6)O)O)(C(=O)C)O)NC(C(OC(O2)CC(C)O)C)O
InChIInChI=1S/C33H39NO13/c1-12(35)8-21-45-14(3)32(42)34-18-9-22(44-13(2)31(18)47-21)46-20-11-33(43,15(4)36)10-17-24(20)30(41)26-25(28(17)39)27(38)16-6-5-7-19(37)23(16)29(26)40/h5-7,12-14,18,20-22,31-32,34-35,37,39,41-43H,8-11H2,1-4H3
InChIKeyAEGZAZQDUFJYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barminomycin II (CAS 108089-33-4) | Pre-Activated Anthracycline Antibiotic


Barminomycin II (SN-07 chromophore) is an anthracycline antibiotic produced by Actinomadura roseoviolacea and A. carminata [1]. Unlike typical anthracyclines, it features a unique eight-membered carbinolamine-imine ring system attached to the sugar residue, enabling it to function as a pre-activated analogue that forms covalent DNA adducts without requiring external formaldehyde activation [2][3].

Why Barminomycin II Cannot Be Substituted with Standard Anthracyclines


Standard anthracyclines like doxorubicin and carminomycin II require formaldehyde-mediated activation to form covalent DNA adducts, introducing variability dependent on cellular formaldehyde levels [1]. Barminomycin II, as a pre-activated analogue, bypasses this requirement, forming adducts directly and with substantially greater stability (no loss at 48 h at 37°C vs. carminomycin II half-life of ~4-5 h) [2]. This mechanistic divergence invalidates simple potency-based substitution and demands compound-specific evaluation for applications requiring consistent adduct formation and stability.

Barminomycin II vs. Comparators: Quantitative Evidence for Procurement Decisions


In Vitro Cytotoxicity: Barminomycin II vs. Doxorubicin in P388 Leukemia Cells

Barminomycin II exhibits 650-fold greater cytotoxicity than doxorubicin against P388 murine leukemia cells in vitro. This magnitude of difference is consistent across multiple studies reporting 500- to 1,000-fold enhancement [1][2].

Anthracycline Cytotoxicity P388 leukemia

DNA Adduct Stability: Barminomycin II vs. Carminomycin II & III at Physiological Temperature

Barminomycin II-DNA adducts demonstrate complete stability over 48 hours at 37°C, whereas carminomycin II and III adducts exhibit half-lives of only 4-5 hours under identical conditions [1][2].

DNA adduct Stability Anthracycline

DNA Adduct Stability: Barminomycin II vs. Doxorubicin (Adriamycin) at Physiological Temperature

Barminomycin II-DNA adducts are essentially irreversible at 37°C, while doxorubicin-DNA adducts have a half-life of approximately 25 hours under identical conditions [1][2].

DNA adduct Stability Adriamycin

Concentration Required for DNA Adduct Formation: Barminomycin II vs. Doxorubicin

Barminomycin II forms DNA adducts at concentrations approximately 50-fold lower than doxorubicin, even when doxorubicin is supplied with excess formaldehyde [1][2].

DNA adduct Potency Bimolecular reaction

DNA Sequence Selectivity: Barminomycin II vs. Carminomycin Series

Among a panel of anthracyclines (carminomycins I, II, III, and barminomycin), barminomycin demonstrated the highest selectivity for 5′-GC sequences in DNA adduct formation [1][2]. Transcription blockage studies confirm high selectivity for 5′-GC-3′ sequences [3].

Sequence selectivity GC-specific Transcription blockage

Formation of Virtual Interstrand Crosslinks: Barminomycin II Unique Property

Barminomycin II forms virtual (functional) interstrand DNA crosslinks that demonstrate notable heat stability, with 40% of crosslinked DNA remaining after heating at 90°C for 5 minutes [1][2]. While doxorubicin can also form such crosslinks after formaldehyde activation, barminomycin achieves this without prior activation [3].

DNA crosslink Virtual interstrand crosslink Heat stability

Barminomycin II Procurement: High-Value Research Applications


Mechanistic Studies of Covalent DNA Adduct Formation and Repair

Barminomycin II's pre-activated nature and >9.6-fold greater adduct stability compared to carminomycins [1] make it the preferred anthracycline for dissecting cellular responses to persistent covalent DNA damage, including nucleotide excision repair and homologous recombination pathways. Its 50-fold lower effective concentration for adduct formation [2] further conserves compound in long-term studies.

Model Compound for Next-Generation Anthracycline Drug Design

The unique eight-membered carbinolamine-imine ring confers pre-activation and exceptional adduct stability [1], serving as a structural blueprint for designing novel anthracyclines with reduced cardiotoxicity and improved efficacy. Researchers developing formaldehyde-independent DNA alkylators prioritize barminomycin II as a reference standard [2].

Sequence-Specific DNA Damage Mapping and Genomic Studies

Barminomycin II's superior selectivity for 5′-GC sequences [1][2] enables precise mapping of DNA damage hotspots in genomic studies. Its virtual interstrand crosslinks, with 40% retention after 90°C heating [3], provide a stable platform for studying DNA repair dynamics and transcription-coupled repair mechanisms.

High-Sensitivity Cytotoxicity Profiling in Resistant Cell Models

With 650-fold greater potency than doxorubicin in P388 leukemia cells [1], barminomycin II serves as a high-sensitivity probe for detecting subtle differences in drug sensitivity across resistant cell lines. Its pre-activated mechanism circumvents variability introduced by cellular formaldehyde availability, ensuring reproducible results [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for barminomycin II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.